![molecular formula C18H16N2O2S B5812432 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Mechanism of Action
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide acts by inhibiting the activity of specific enzymes that are involved in the inflammatory response and cancer cell growth. It also has the ability to modulate the immune system, which can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one limitation of 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast, lung, and prostate cancers. Additionally, further research is needed to establish the safety and efficacy of 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in humans.
Synthesis Methods
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can be synthesized through a multi-step process, which involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 3-aminobenzophenone in the presence of a coupling agent. The resulting intermediate is then treated with methoxyamine hydrochloride to obtain the final product, 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.
Scientific Research Applications
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-17(11-23-12)13-5-3-7-15(9-13)20-18(21)14-6-4-8-16(10-14)22-2/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRURLGNSLGCESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
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